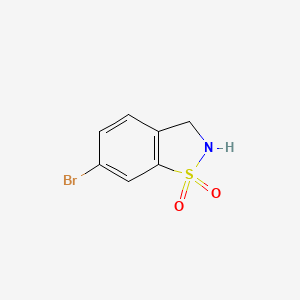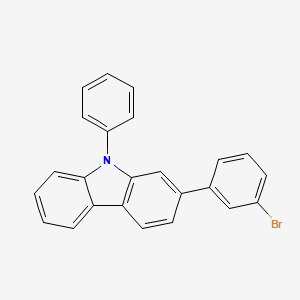
2-(3-Bromophenyl)-9-phenylcarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)-9-phenylcarbazole (2-B9PC) is a phenylcarbazole derivative that has been studied extensively in the scientific community due to its unique properties and potential applications. It is a highly fluorescent compound that has been used in a variety of research fields, including biology, chemistry, and pharmacology. The purpose of
Aplicaciones Científicas De Investigación
Photoluminescent Materials
Research indicates that phenylcarbazole-based dimers, including derivatives of 2-(3-Bromophenyl)-9-phenylcarbazole, exhibit strong photoluminescent properties. These compounds have been used in the study of tunable photoluminescent materials, demonstrating variations in luminescent properties influenced by substituent groups (Tang et al., 2017).
Anticancer Research
Derivatives of phenylcarbazole, including those similar to this compound, have been synthesized and evaluated for potential anticancer properties. These compounds have shown cytotoxicity against human leukemia cells and have been investigated for their effects on cell cycle, DNA interaction, and inhibition of CDK activity, though their exact molecular targets remain to be discovered (Routier et al., 2006).
Luminescence and Crystal Structures
Studies on biphenyl carbazole derivatives, closely related to this compound, have focused on their synthesis, luminescence, crystal structures, and thermal properties. These compounds are characterized by their supramolecular hydrogen bonding and aromatic ring stacking interactions, contributing to their thermal stability and luminescent characteristics (Tang et al., 2021).
Antimicrobial Activity
Certain phenylcarbazole derivatives have been synthesized and assessed for their antimicrobial properties. These compounds, including structures akin to this compound, have shown potential as antifungal and antibacterial agents, particularly against pathogenic yeast and molds (Farag et al., 2008).
Electrophosphorescent Diodes
Derivatives of 3,6-bis(indol-1-yl)-9-phenylcarbazole, a compound similar to this compound, have been synthesized and used in the study of electrophosphorescent diodes. Their glass formation abilities and high thermal stability make them suitable for use in organic light emitting diodes (Keruckas et al., 2014).
Propiedades
IUPAC Name |
2-(3-bromophenyl)-9-phenylcarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-8-6-7-17(15-19)18-13-14-22-21-11-4-5-12-23(21)26(24(22)16-18)20-9-2-1-3-10-20/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWPKULWCGCHTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC(=CC=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365118-41-7 |
Source


|
| Record name | 2-(3-Bromophenyl)-9-phenyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


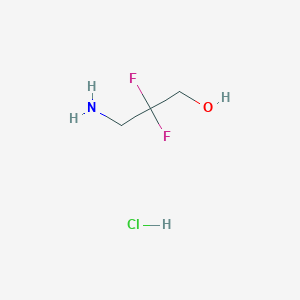

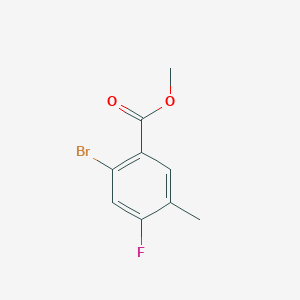
![9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1380539.png)
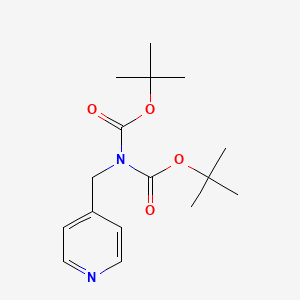
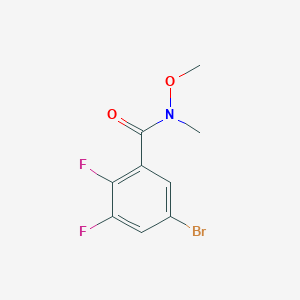
![2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers](/img/structure/B1380542.png)

![2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide](/img/structure/B1380551.png)


